molecular formula C12H9F2N3O4 B14923570 Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14923570
M. Wt: 297.21 g/mol
InChI Key: IYFADHNKVQKLFJ-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a nitrophenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as nitrating agents.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 3-(difluoromethyl)-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    Methyl 3-(difluoromethyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the difluoromethyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Q & A

Q. (Basic) What synthetic methodologies are reported for the preparation of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by functionalization of the pyrazole core. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with 4-nitrophenylhydrazine in ethanol under reflux to form the pyrazole ring .
  • Difluoromethylation : Introducing the difluoromethyl group via halogen exchange (e.g., using ClCF₂H) or direct fluorination under controlled conditions .
  • Esterification : Methyl ester formation via reaction with methanol in the presence of acid catalysts.
    Yield Optimization :
  • Use catalysts like DMF-DMA to accelerate cyclization .
  • Purify intermediates via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. (Basic) Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Identify ester C=O (~1700 cm⁻¹), nitro group NO₂ (~1520 and 1350 cm⁻¹), and C-F stretches (~1100 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl ester protons (~3.8 ppm), aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm) .
    • ¹³C NMR : Ester carbonyl (~165 ppm), pyrazole carbons (~140–150 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., nitro group orientation) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peak) .

Q. (Advanced) How do electronic effects of the difluoromethyl and 4-nitrophenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects :
    • The 4-nitrophenyl group is strongly electron-withdrawing (-I, -M), directing electrophilic attacks to the pyrazole’s N1 and C5 positions .
    • The difluoromethyl group (-CF₂H) exhibits moderate electron-withdrawing effects, stabilizing adjacent negative charges but allowing limited conjugation .
  • Reactivity Studies :
    • Use DFT calculations to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites .
    • Experimental validation via substitution reactions (e.g., SNAr at the nitropara position) .

Q. (Advanced) What strategies are effective in resolving discrepancies between computational predictions and experimental results regarding this compound’s bioactivity?

Methodological Answer:

  • Addressing Discrepancies :
    • Solvation Effects : Include explicit solvent molecules (e.g., water) in molecular docking simulations to improve binding affinity predictions .
    • Conformational Flexibility : Perform molecular dynamics (MD) simulations to assess rotational barriers of the difluoromethyl group .
    • Bioassay Design : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., antifungal activity) models to account for metabolic stability .

Q. (Basic) What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • GHS Guidelines :
    • Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact .
    • Store at 2–8°C in airtight containers, away from oxidizers (e.g., peroxides) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. (Advanced) How can researchers design derivatives of this compound to enhance its biological activity while minimizing toxicity?

Methodological Answer:

  • Derivative Design :
    • Bioisosteric Replacement : Substitute the methyl ester with amides to improve metabolic stability .
    • SAR Studies : Introduce electron-donating groups (e.g., -OCH₃) at the pyrazole’s C3 position to enhance binding to fungal cytochrome P450 targets .
  • Toxicity Mitigation :
    • Use in vitro cytotoxicity assays (e.g., HepG2 cell lines) and ADMET predictions (e.g., SwissADME) to screen for hepatotoxicity .

Properties

Molecular Formula

C12H9F2N3O4

Molecular Weight

297.21 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H9F2N3O4/c1-21-12(18)9-6-16(15-10(9)11(13)14)7-2-4-8(5-3-7)17(19)20/h2-6,11H,1H3

InChI Key

IYFADHNKVQKLFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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